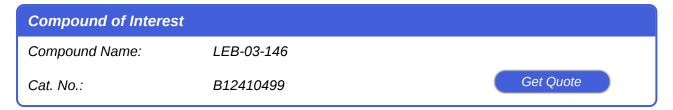


Application Notes and Protocols for LEB-03-146 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-146 is a novel deubiquitinase-targeting chimera (DUBTAC) that stabilizes the WEE1 kinase.[1] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[2][3] The therapeutic strategy for targeting WEE1 is based on the observation that many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the G2/M checkpoint for DNA repair and survival.[3]

While traditional approaches have focused on inhibiting WEE1 activity, **LEB-03-146** employs a unique mechanism. It links the WEE1 inhibitor AZD1775 (Adavosertib) to a recruiter for the deubiquitinase OTUB1.[1] This chimeric molecule brings OTUB1 into proximity with WEE1, leading to its deubiquitination and subsequent stabilization.[4] The therapeutic rationale for stabilizing a kinase that is also a drug target is an area of ongoing investigation and may involve altering downstream signaling pathways or inducing a state of cellular dependency that can be exploited by other therapeutic agents.

Given the extensive preclinical and clinical data on the WEE1 inhibitor AZD1775 in combination with DNA-damaging agents, this document provides proposed application notes and protocols for investigating **LEB-03-146** in similar combination strategies. The underlying principle is to leverage the modulation of the G2/M checkpoint by **LEB-03-146** to enhance the efficacy of therapies that induce DNA damage.



Rationale for Combination Therapies

The primary rationale for combining **LEB-03-146** with other cancer therapies stems from the role of WEE1 in the DNA damage response. By modulating WEE1 function, **LEB-03-146** is hypothesized to synergize with agents that cause DNA damage, such as chemotherapy and radiation. Abrogation of the G2/M checkpoint by WEE1 inhibition forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[2][5]

Potential Combination Partners for LEB-03-146 (based on AZD1775 data):

- DNA-damaging Chemotherapeutics:
 - Topoisomerase Inhibitors (e.g., Irinotecan, Topotecan): These agents cause single and double-strand DNA breaks.[5]
 - Platinum-based Agents (e.g., Cisplatin, Carboplatin): These drugs form DNA adducts, leading to DNA damage.
 - Antimetabolites (e.g., 5-Fluorouracil, Capecitabine, Gemcitabine): These compounds interfere with DNA synthesis and repair.[6][7]
- Radiotherapy: Induces DNA double-strand breaks.
- PARP Inhibitors: Inhibit the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks.
- CHK1 Inhibitors: Simultaneous inhibition of WEE1 and CHK1, another key G2/M checkpoint kinase, can lead to synthetic lethality.
- Immunotherapy: WEE1 inhibition has been shown to make cancer cells more visible to the immune system, suggesting potential synergy with immune checkpoint inhibitors.[8]

Preclinical Data Summary (Based on AZD1775)

The following tables summarize preclinical findings for the WEE1 inhibitor AZD1775 in combination with various cancer therapies. These data provide a strong basis for designing combination studies with **LEB-03-146**.



Table 1: In Vivo Efficacy of AZD1775 in Combination with Chemotherapy

Cancer Type	Combination Agent	Model	Efficacy Outcome	Reference
Pediatric Solid Tumors	Irinotecan	Xenografts	Significant increase in event-free survival compared to single agents.	[5]
Pancreatic Ductal Adenocarcinoma	Irinotecan	PDX models	Significant tumor growth inhibition in p53-mutated models.	[7][9]
Pancreatic Ductal Adenocarcinoma	Capecitabine	PDX models	Significant tumor growth inhibition in p53-mutated models.	[7][9]
Non-Small Cell Lung Cancer	Cisplatin	Genetically engineered mouse model	Extended overall survival compared to cisplatin alone.	

Table 2: In Vitro Synergy of AZD1775 with Chemotherapeutic Agents



Cancer Type	Combinatio n Agent	Cell Lines	Synergy Metric	Key Findings	Reference
Pancreatic Ductal Adenocarcino ma	SN38 (active metabolite of Irinotecan)	PDAC cell lines	Decreased proliferation, increased apoptosis	Combination decreased G1 and increased G2/M phase.	[6][7][9]
Pancreatic Ductal Adenocarcino ma	5-Fluorouracil (5-FU)	PDAC cell lines	Decreased proliferation, increased apoptosis	Combination decreased G1 and increased G2/M phase.	[6][7][9]
Colorectal Cancer	5-Fluorouracil (5-FU)	HT29 (p53- mutated)	IC50 reduction	AZD1775 decreased the IC50 of 5- FU from 9.3 μM to 3.5 μM.	[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of **LEB-03-146** with other cancer therapies.

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays

Objective: To determine if **LEB-03-146** acts synergistically, additively, or antagonistically with a combination partner in cancer cell lines.

Materials:

- Cancer cell lines of interest (e.g., p53-mutated cell lines)
- LEB-03-146



- Combination agent (e.g., Irinotecan, 5-FU)
- Cell culture medium and supplements
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Plate reader

Methodology:

- Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Drug Preparation: Prepare a dilution series for **LEB-03-146** and the combination agent.
- Treatment: Treat the cells with a matrix of concentrations of LEB-03-146 and the combination agent, both alone and in combination. Include vehicle-treated wells as a control.
- Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
- Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal
 using a plate reader according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the data to the vehicle-treated controls.
 - Calculate the percentage of cell growth inhibition for each treatment condition.
 - Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
 - CI < 1 indicates synergy.
 - CI = 1 indicates an additive effect.



CI > 1 indicates antagonism.

Protocol 2: In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of **LEB-03-146** in combination with a therapeutic agent in a preclinical in vivo model.

Materials:

- Immunocompromised mice (e.g., nude or NSG mice)
- Cancer cell line for xenograft implantation
- LEB-03-146
- Combination agent (e.g., Irinotecan)
- Vehicle for drug formulation
- · Calipers for tumor measurement
- Animal balance

Methodology:

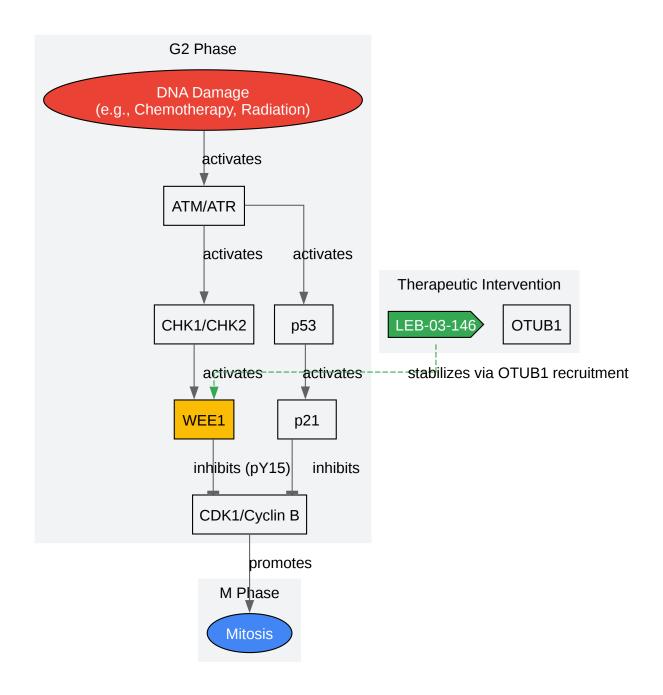
- Xenograft Implantation: Subcutaneously inject cancer cells into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize
 the mice into treatment groups (e.g., Vehicle, LEB-03-146 alone, Combination agent alone,
 LEB-03-146 + Combination agent).
- Treatment Administration: Administer the drugs according to a predetermined schedule and route of administration. For example, based on AZD1775 studies, LEB-03-146 could be administered orally, and Irinotecan intraperitoneally.[5]
- Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).



- Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or until a defined time point.
- Data Analysis:
 - Plot the mean tumor volume for each group over time.
 - Calculate the tumor growth inhibition (TGI) for each treatment group.
 - Perform statistical analysis (e.g., ANOVA) to compare the treatment groups.
 - Analyze survival data using Kaplan-Meier curves and log-rank tests.

Visualizations Signaling Pathway



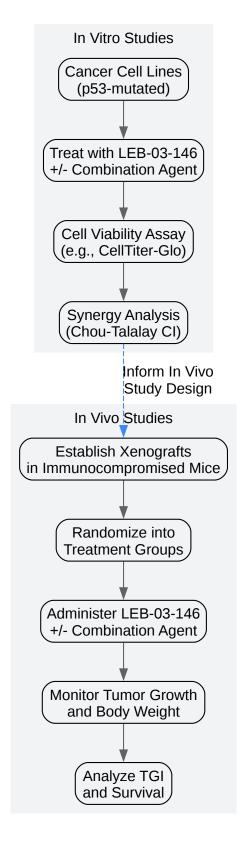


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Caption: WEE1's role in the G2/M checkpoint and the action of **LEB-03-146**.



Experimental Workflow



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Caption: Workflow for preclinical evaluation of LEB-03-146 combinations.

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